molecular formula C12H16N2O B13023053 4,6-Diisopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

4,6-Diisopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B13023053
M. Wt: 204.27 g/mol
InChI Key: RLNNWMRRKNVYEU-UHFFFAOYSA-N
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Description

4,6-Diisopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound with the molecular formula C12H16N2O. It is a derivative of pyridine, characterized by the presence of isopropyl groups at positions 4 and 6, an oxo group at position 2, and a carbonitrile group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diisopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the three-component condensation reaction, where cyanothioacetamide reacts with acetaldehyde and a suitable enamine under controlled conditions . The reaction is usually carried out in an alkaline medium, and the product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Industrial methods might also include continuous flow reactions and the use of automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4,6-Diisopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6-Diisopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may bind to proteins or enzymes, altering their activity. The presence of the oxo and carbonitrile groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Diisopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the presence of isopropyl groups at positions 4 and 6, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

2-oxo-4,6-di(propan-2-yl)-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C12H16N2O/c1-7(2)9-5-11(8(3)4)14-12(15)10(9)6-13/h5,7-8H,1-4H3,(H,14,15)

InChI Key

RLNNWMRRKNVYEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=O)N1)C#N)C(C)C

Origin of Product

United States

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